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Compound of Interest

Compound Name: Stachartin C

Cat. No.: B8257872

Disclaimer: The initial search for "Stachartin C" did not yield any direct results. It is highly
probable that this is a misspelling of a secondary metabolite from the fungus Stachybotrys
chartarum. This guide will, therefore, focus on the known bioactive compounds produced by
this fungus, with a particular emphasis on its prominent mycotoxins. One possibility is that the
intended compound was "Stachybotrysin C," a phenylspirodrimane derivative isolated from S.
chartarum.[1][2] This document will provide a comprehensive overview of the ecological
significance, biochemical properties, and cellular mechanisms of action of key secondary
metabolites from this organism.

Ecological Significance of Stachybotrys chartarum

Stachybotrys chartarum, commonly known as black mold, is a saprophytic fungus with a global
distribution.[3] Its ecological significance is primarily defined by its role as a decomposer of
cellulosic materials and its potent production of mycotoxins.

o Habitat and Niche:S. chartarum thrives in damp or water-damaged indoor environments,
colonizing materials such as gypsum board, wallpaper, and other cellulose-rich substrates.[4]
[5] It is a slow-growing fungus and does not compete well with other molds, often appearing
as a tertiary colonizer after other fungal species have established themselves.[4][5] Its ideal
conditions include high humidity, low nitrogen, and the absence of sunlight.[4]

o Competitive Interactions: The production of a diverse arsenal of secondary metabolites is a
key competitive advantage for S. chartarum. These mycotoxins can inhibit the growth of
other fungi and bacteria in its immediate environment. For instance, some trichothecenes
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produced by S. chartarum, such as trichodermin and trichodermol, have been shown to
inhibit the in vitro growth of competing fungal species like Alternaria alternata and
Cladosporium herbarum.[6] This antagonistic activity allows S. chartarum to secure its niche
on nutrient-rich substrates.[7]

e Human Health Implications: The ecological niche of S. chartarum in indoor environments
brings it into close contact with human populations. The inhalation of its spores and
mycotoxin-containing mycelial fragments has been associated with a range of adverse
health effects, contributing to what is often termed "sick building syndrome."[3][8][9]

Quantitative Data on Bioactivity

The secondary metabolites of S. chartarum, particularly the macrocyclic trichothecenes like
satratoxins, are highly cytotoxic. The following tables summarize key quantitative data related
to their bioactivity.

Table 1: Cytotoxicity of S. chartarum Mycotoxins
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Compound Cell Line Assay IC50 Value Reference
Satratoxin G HepG2 Cytotoxicity 2.2 ng/mL [10]
Satratoxin G Hep-2 Cytotoxicity 9.7 ng/mL [10]
Satratoxin G Caco-2 Cytotoxicity 3.9 ng/mL [10]
Satratoxin G A204 Cytotoxicity 2.9 ng/mL [10]
Satratoxin G U937 Cytotoxicity 3.1 ng/mL [10]
Satratoxin G Jurkat Cytotoxicity 4.0 ng/mL [10]
Satratoxin H HepG2 Cytotoxicity 1.2 ng/mL [11]
Satratoxin H A549 Cytotoxicity 2.3 ng/mL [11]
Satratoxin H A204 Cytotoxicity 3.4 ng/mL [11]
Satratoxin H U937 Cytotoxicity 2.3 ng/mL [11]
Satratoxin H Jurkat Cytotoxicity 2.1 ng/mL [11]
Satratoxin H HUVEC Cytotoxicity 6.8 ng/mL [11]
Stachybotrychro o

ene A HepG2 Cytotoxicity 73.7 M [12]
Stachybotrychro o

ene B HepG2 Cytotoxicity 28.2 uM [12]

Table 2: Acute Toxicity of Satratoxins in Mice

Route of
Compound o . LD50 Value Reference
Administration

Satratoxin G Intraperitoneal 1.23 mg/kg [10]
Satratoxin H Intraperitoneal 1.0 - 1.4 mg/kg [13]
Satratoxin H In vivo 5.69 mg/kg [11]
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Experimental Protocols

The isolation and characterization of secondary metabolites from S. chartarum involve standard
mycological and analytical chemistry techniques.

o Cultivation: Strains of S. chartarum are typically cultured on various media to optimize the
production of specific metabolites. Common media include Potato Dextrose Agar (PDA), Malt
Extract Agar (MEA), and cellulose-rich substrates to mimic their natural environment.[14]
Cultures are incubated in the dark for several weeks.[14]

o Extraction: The fungal biomass and the agar medium are exhaustively extracted with organic
solvents such as ethyl acetate.[15] The solvent is then evaporated under reduced pressure
to yield a crude extract.

o Chromatography: The crude extract is subjected to various chromatographic techniques for
the separation of individual compounds. This often involves initial fractionation using column
chromatography with silica gel.[16]

¢ High-Performance Liquid Chromatography (HPLC): Further purification is achieved using
semi-preparative HPLC, often with a C18 column and a gradient of water and acetonitrile as
the mobile phase.[15]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the elemental composition of the purified compounds.[12]

e Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D
NMR experiments (*H, 13C, COSY, HSQC, HMBC) is employed to elucidate the chemical
structure of the isolated metabolites.[12]

Signaling Pathways and Mechanism of Action

The trichothecene mycotoxins produced by S. chartarum are potent inhibitors of eukaryotic
protein synthesis.[17][18][19][20] Their primary mechanism of toxicity involves binding to the
60S ribosomal subunit, which can lead to the inhibition of peptide chain initiation, elongation, or
termination, depending on the specific trichothecene.[17][18] This disruption of protein
synthesis triggers a "ribotoxic stress response," leading to the activation of mitogen-activated
protein kinases (MAPKSs) and subsequent apoptosis (programmed cell death).[19][21][22]
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The activation of MAPK signaling cascades is a critical event in trichothecene-induced
cytotoxicity.[21][23] The three major MAPK pathways involved are:

» Extracellular signal-regulated kinase (ERK)
e c-Jun N-terminal kinase (JNK) or Stress-Activated Protein Kinase (SAPK)
e p38 MAPK

The satratoxins have been shown to activate all three of these MAPK pathways, which
precedes the onset of apoptosis.[21][22] The inhibition of protein synthesis by these
mycotoxins is thought to be the initial trigger for MAPK activation.[21]
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Trichothecene-induced MAPK signaling leading to apoptosis.
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Workflow for analyzing MAPK activation by Western blot.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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